2-(Chloromethoxy)-4-fluoro-1-nitrobenzene
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Overview
Description
2-(Chloromethoxy)-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chloromethoxy group at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 1-position
Preparation Methods
The synthesis of 2-(Chloromethoxy)-4-fluoro-1-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of fluorobenzene to introduce the nitro group at the 1-position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
2-(Chloromethoxy)-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethoxy group, to form corresponding aldehydes or carboxylic acids.
Common reagents and conditions used in these reactions include Lewis acids, reducing agents like hydrogen gas or tin(II) chloride, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
2-(Chloromethoxy)-4-fluoro-1-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicinal Chemistry: Researchers explore its potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)-4-fluoro-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloromethoxy and fluoro substituents can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(Chloromethoxy)-4-fluoro-1-nitrobenzene can be compared with similar compounds such as:
2-(Chloromethoxy)-4-nitrobenzene: Lacks the fluorine substituent, which can affect its electronic properties and reactivity.
4-Fluoro-1-nitrobenzene: Lacks the chloromethoxy group, resulting in different chemical behavior and applications.
2-(Methoxymethoxy)-4-fluoro-1-nitrobenzene: The methoxy group instead of the chloromethoxy group can lead to variations in reactivity and biological activity.
Properties
Molecular Formula |
C7H5ClFNO3 |
---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
2-(chloromethoxy)-4-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c8-4-13-7-3-5(9)1-2-6(7)10(11)12/h1-3H,4H2 |
InChI Key |
OBBQVPAZMFEJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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